REACTION_CXSMILES
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S(=O)(=O)(O)O.N[C:7]1[CH:15]=[C:14]([F:16])[C:13]([Br:17])=[CH:12][C:8]=1[C:9]([OH:11])=[O:10].Cl.[N+]([O-])([O-])=O.[Na+].[I-:24].[K+]>O.CCOC(C)=O>[Br:17][C:13]1[C:14]([F:16])=[CH:15][C:7]([I:24])=[C:8]([CH:12]=1)[C:9]([OH:11])=[O:10] |f:3.4,5.6|
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Name
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|
Quantity
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19.36 mL
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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5 g
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Type
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reactant
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Smiles
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NC1=C(C(=O)O)C=C(C(=C1)F)Br
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Name
|
|
Quantity
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5.13 mL
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Type
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reactant
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Smiles
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Cl
|
Name
|
|
Quantity
|
1.816 g
|
Type
|
reactant
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Smiles
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[N+](=O)([O-])[O-].[Na+]
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Name
|
|
Quantity
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9 mL
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Type
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solvent
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Smiles
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O
|
Name
|
|
Quantity
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7.09 g
|
Type
|
reactant
|
Smiles
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[I-].[K+]
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice water
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Quantity
|
250 mL
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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200 mL
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Type
|
solvent
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Smiles
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CCOC(=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The solution was stirred at rt for 1 hour, at which point it
|
Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added dropwise
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with EtOAc (3×100 mL)
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Type
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WASH
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Details
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The combined organic extracts were washed with 1N HCl, 1 N aqueous sodium sulfite
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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FILTRATION
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Details
|
The solution was filtered
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
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BrC=1C(=CC(=C(C(=O)O)C1)I)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |